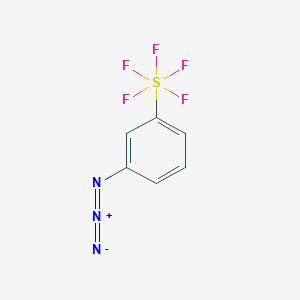

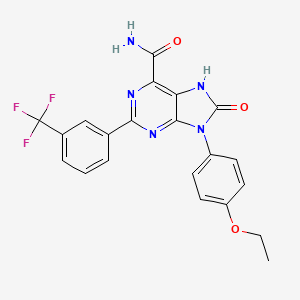

7,8-二氢-7-甲基-3-硝基-5(6H)-喹诺酮

货号 B2649305

CAS 编号:

123094-67-7

分子量: 206.201

InChI 键: MINMDSXSMNZPIM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

7,8Dihydro-7-methyl-3-nitro-5(6H)-quinolone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as NMDA receptor antagonist and has been found to have various biochemical and physiological effects.

科学研究应用

化学合成应用:

- 7,8-二氢-7-甲基-3-硝基-5(6H)-喹诺酮等硝基喹诺酮在化学中用于合成新的生物活性化合物。西胁(2010 年)的一项研究讨论了硝基如何激活喹诺酮骨架进行化学转化,从而产生具有潜在生物活性的多种衍生物 (Nishiwaki, 2010).

抗菌特性:

- 喹诺酮衍生物具有显着的抗菌特性。Emami 等人(2013 年)合成了具有硝基呋喃功能的 N-取代哌嗪基喹诺酮,证明了它们对各种细菌的有效性 (Emami et al., 2013).

- Al-Trawneh 等人(2014 年)开发了 7-芳基-6-氟-8-硝基喹诺酮,其对某些菌株的抗菌活性高于环丙沙星 (Al-Trawneh et al., 2014).

受体拮抗剂活性:

- 卡林等人(1993 年)合成了 3,4-二氢-2(1H)-喹诺酮,该化合物在甘氨酸位点 NMDA 和 AMPA 受体上充当拮抗剂。这表明这些化合物在靶向大脑中的特定受体方面具有潜力 (Carling et al., 1993).

合成方法:

- Riesgo 等人(1996 年)开发了从喹诺酮制备氨基醛的改进方法,该方法可用于各种合成应用,表明这些化合物在化学合成中的多功能性 (Riesgo et al., 1996).

转化和代谢研究:

- 帕希科夫和萨瑟兰(2012 年)研究了抗菌喹诺酮的微生物转化,揭示了微生物如何代谢这些化合物,这对于了解其环境影响和降解至关重要 (Parshikov & Sutherland, 2012).

抗氧化特性:

- 沃格特等人(2018 年)研究了具有有机硒基团的喹诺酮衍生物的抗氧化作用,突出了喹诺酮化合物作为抗氧化剂的潜力 (Vogt et al., 2018).

属性

IUPAC Name |

7-methyl-3-nitro-7,8-dihydro-6H-quinolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-6-2-9-8(10(13)3-6)4-7(5-11-9)12(14)15/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINMDSXSMNZPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Sodium nitromalonaldehyde (Org. Synth. Coll., vol. 4, p. 844; 42.4 g, 0.269 mol) was dissolved in 200 ml of dimethylformamide and the resulting solution dried over 4A-type molecular sieves, recovered by filtration with 100 ml of the same solvent for wash. To the combined filtrate and wash was added pyridine (91 ml, 89 g, 1.13 mol) and the mixture cooled to -5° C. Tosyl chloride (53 g, 0.277 mol) in 200 ml of dimethylformamide was added dropwise, maintaining a temperature of -5° to -8° C., and the reaction mixture allowed to warm to room temperature. The title product of the preceding Preparation (33.6 g, 0.270 mol), dissolved by warming in 200 ml of dimethylformamide and added in a steady stream to the reaction mixture, which was then stirred for 18 hours at room temperature, then poured into 2 liters of ice and water and extracted 2×1 liter of ethyl acetate. The organic layers wre combined, dried over MgSO and stripped to yield present title product, 33 g (61%), m.p. 64°-67° C.

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2649225.png)

![1-[(4-Propan-2-ylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2649226.png)

![2-(4-{[4-(3-Methylphenyl)piperazin-1-yl]carbonyl}phenyl)-3-piperidin-1-ylpyrazine](/img/structure/B2649230.png)

![Ethyl 3-[(4-methyl-3-nitrobenzoyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B2649235.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2649239.png)

![Methyl 4-[4-(cyclopropylcarbonyl)piperazino]-3-nitrobenzenecarboxylate](/img/structure/B2649240.png)

![4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2649243.png)

![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2649245.png)